![molecular formula C42H80NO8P B1264655 1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264655.png)
1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:2 in which the 1- and 2-acyl groups are specified as (9Z)-hexadecenoyl (palmitoleoyl) and (9Z)-octadecenoyl (oleoyl) respectively. It has a role as a mouse metabolite. It derives from an oleic acid and a palmitoleic acid.
Scientific Research Applications
Lipid-Linked Desaturation Studies
1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine has been utilized in studies focusing on lipid-linked desaturation. Sperling and Heinz (1993) demonstrated that ether-analogous substrates, including this compound, were acylated and desaturated in experiments with plant microsomal membranes. This provided evidence for lipid-linked desaturation of acyl groups in plants (Sperling & Heinz, 1993).
Effects on Exocrine Secretory Glands
The compound's analogues have been studied for their effects on exocrine secretory glands. Söling, Eibl, and Fest (1984) found that similar compounds significantly stimulated amylase release in guinea pig isolated parotid gland and exocrine pancreatic lobules, suggesting potential roles in glandular function (Söling, Eibl, & Fest, 1984).
Membrane Interaction Studies
The compound has been used in studies to understand interactions with lipid membranes. Huang et al. (2013) utilized a similar compound, POPC, to determine the affinity of small molecules to lipid bilayers, providing insights into drug-membrane interactions (Huang et al., 2013).
Synthesis and Structural Elucidation
Carballeira, Emiliano, and Guzmán (1999) focused on the synthesis and characterization of related phospholipids, contributing to the understanding of their structural properties (Carballeira, Emiliano, & Guzmán, 1999).
In Vitro Lipid Transfer Assays
In research by Zhang and Wang (2013), derivatives of this compound were used in lipid transfer assays, highlighting its role in studying lipid-protein interactions (Zhang & Wang, 2013).
Neurotrophic Effects Studies
Kwon et al. (2003) investigated phospholipids derived from Bombycis corpus, including this compound, to examine their neurotrophic effects, particularly in NGF synthesis stimulation in astrocytes (Kwon et al., 2003).
Synthesis for Biochemical Studies
The compound has been synthesized for biochemical studies, as demonstrated by Kiu, Serebrennikova, and Evstigneeva (1987), who synthesized analogs to study their biochemical properties (Kiu, Serebrennikova, & Evstigneeva, 1987).
Stability in Biological Membranes
Research by Saccani et al. (2004) involved the use of similar phospholipids to study the stability of multilayers in biological membranes, relevant for understanding membrane-peptide/protein interactions (Saccani et al., 2004).
Impact on Protein Binding in Liposomes
Triantafyllopoulou, Pippa, and Demetzos (2022) explored how derivatives of this compound in liposomes impact protein binding, shedding light on nanoparticle behavior in pharmaceutical applications (Triantafyllopoulou, Pippa, & Demetzos, 2022).
properties
Product Name |
1-[(9Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C42H80NO8P |
Molecular Weight |
758.1 g/mol |
IUPAC Name |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h17,19-21,40H,6-16,18,22-39H2,1-5H3/b19-17-,21-20-/t40-/m1/s1 |
InChI Key |
ZRCWDIULNHKQRD-RWGOWQMXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



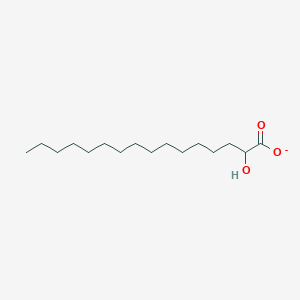


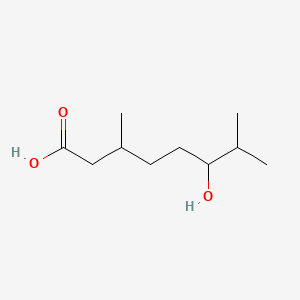

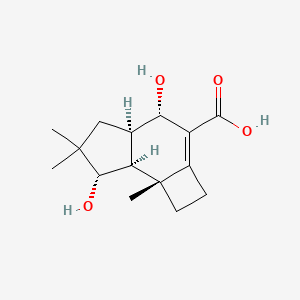
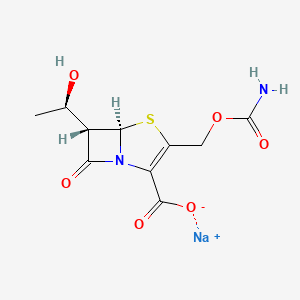
![Potassium;2-[2-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl]indol-1-yl]acetate](/img/structure/B1264585.png)
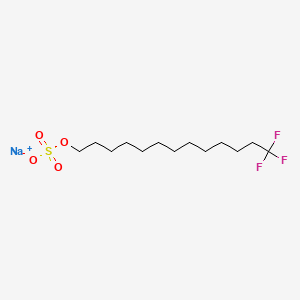
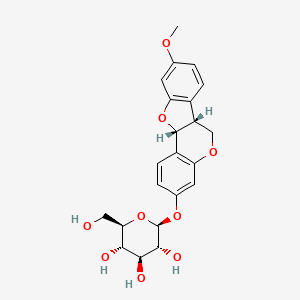

![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B1264590.png)
![5-[(3R,3'R,4'S,5'R)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]-6-benzo[b][1,4]benzoxazepinone](/img/structure/B1264591.png)
